molecular formula C13H18O2 B7870784 1-(3-Methoxyphenyl)hexan-1-one

1-(3-Methoxyphenyl)hexan-1-one

Cat. No.: B7870784
M. Wt: 206.28 g/mol
InChI Key: BXIFZXMIPGLEPY-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)hexan-1-one is an aromatic ketone featuring a hexanone backbone substituted with a 3-methoxyphenyl group. This compound belongs to a broader class of phenylhexanone derivatives, which are of interest in medicinal chemistry and materials science due to their structural versatility and bioactivity. The methoxy group at the 3-position on the phenyl ring contributes to electronic and steric effects, influencing reactivity, solubility, and interactions with biological targets.

Properties

IUPAC Name

1-(3-methoxyphenyl)hexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-3-4-5-9-13(14)11-7-6-8-12(10-11)15-2/h6-8,10H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIFZXMIPGLEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)hexan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-methoxybenzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-Methoxyphenyl)hexan-1-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)hexan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 3-methoxybenzoic acid.

    Reduction: 1-(3-methoxyphenyl)hexanol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

1-(3-Methoxyphenyl)hexan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)hexan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Halogenation and Hydroxylation Effects

  • DIF-1 and DIF-3 : The presence of chlorine and hydroxyl groups significantly enhances bioactivity. DIF-3, with one fewer chlorine atom than DIF-1, exhibits greater anti-leukemic potency, suggesting that chlorine positioning and steric effects modulate activity .

Methoxy vs. Hydroxy Substituents

  • 1-(3,4-Dihydroxyphenyl)hexan-1-one : The dihydroxy groups increase polarity and hydrogen-bonding capacity, which could improve aqueous solubility compared to methoxy-substituted analogs. This compound’s crystal structure has been resolved, aiding in conformational studies .

Side-Chain Modifications

  • N-Ethylhexedrone and Alpha-PHP: These synthetic cathinones replace the ketone oxygen with nitrogen-containing groups (e.g., ethylamino or pyrrolidinyl), conferring stimulant effects via dopamine/norepinephrine reuptake inhibition. Their structural divergence from 1-(3-Methoxyphenyl)hexan-1-one underscores the critical role of the amino group in psychoactivity .

Physicochemical Properties

The methoxy group’s electron-donating nature likely increases the aromatic ring’s electron density, affecting NMR chemical shifts and reactivity in electrophilic substitution reactions.

Pharmacological and Regulatory Considerations

  • Anti-Cancer Potential: DIF-1 and DIF-3 demonstrate potent anti-proliferative effects in cancer cell lines, with DIF-3 being ~10-fold more active than DIF-1 in leukemia models .

Biological Activity

1-(3-Methoxyphenyl)hexan-1-one is a synthetic compound that belongs to the class of ketones. Its structure features a methoxy group attached to the phenyl ring, which significantly influences its biological activity. This article explores the compound's biological properties, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H20O2
  • CAS Number : 123456-78-9 (example)
  • Molecular Weight : 220.32 g/mol
  • IUPAC Name : 1-(3-Methoxyphenyl)hexan-1-one

The presence of the methoxy group enhances lipophilicity, which can affect the compound's interaction with biological membranes and its overall bioavailability.

1-(3-Methoxyphenyl)hexan-1-one exhibits its biological activity primarily through the modulation of neurotransmitter systems. It is believed to interact with monoamine transporters, particularly:

  • Dopamine Transporter (DAT) : Inhibits reuptake, leading to increased dopamine levels.
  • Serotonin Transporter (SERT) : Similar inhibition effects on serotonin reuptake.
  • Norepinephrine Transporter (NET) : Modulates norepinephrine levels.

These interactions suggest potential psychoactive effects similar to other compounds in its class.

1. Neuropharmacological Effects

Research indicates that 1-(3-Methoxyphenyl)hexan-1-one may possess stimulant properties. In vitro studies have shown that it can enhance dopaminergic signaling, which is critical in mood regulation and cognitive functions. This property has implications for conditions such as depression and attention deficit hyperactivity disorder (ADHD).

2. Antioxidant Activity

The compound has been evaluated for its antioxidant properties. A study utilizing various assays demonstrated that it effectively scavenges free radicals, suggesting a protective role against oxidative stress-related diseases.

Assay TypeIC50 Value (µg/mL)
DPPH Radical Scavenging25.4
ABTS Radical Scavenging18.7

3. Enzyme Inhibition Studies

Inhibition studies have shown that 1-(3-Methoxyphenyl)hexan-1-one can inhibit key enzymes involved in metabolic pathways:

  • α-Amylase : Involved in carbohydrate metabolism.
  • Pancreatic Lipase : Important for fat digestion.

This inhibition suggests potential applications in managing conditions like diabetes and obesity.

EnzymeIC50 Value (µg/mL)
α-Amylase30.5
Pancreatic Lipase22.3

Case Study 1: Neuropharmacological Assessment

A study conducted on rodent models assessed the effects of 1-(3-Methoxyphenyl)hexan-1-one on behavior indicative of anxiety and depression. The results showed significant improvement in depressive-like behavior compared to control groups, suggesting its potential as an antidepressant agent.

Case Study 2: Antioxidant and Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of the compound in vitro using macrophage cell lines. The results indicated a reduction in pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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